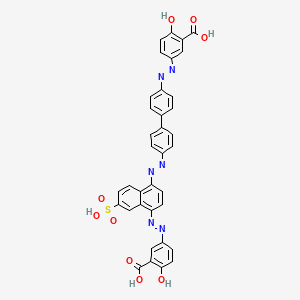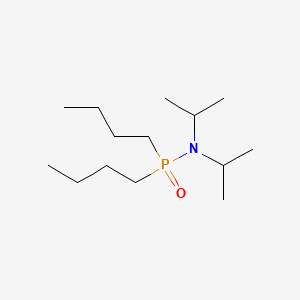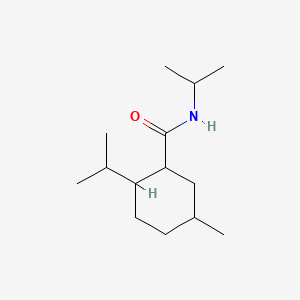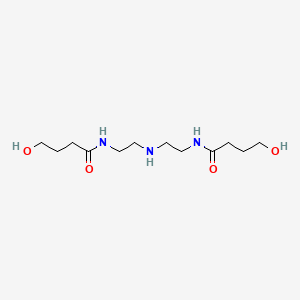
C.I. Direct Brown 101
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C.I. Direct Brown 101, also known as trisodium salt, is a synthetic azo dye widely used in various industries. It is known for its excellent solubility in water and its ability to produce a rich brown color. This compound is primarily used in textile dyeing, paper coloring, and as a biological stain.
准备方法
Synthetic Routes and Reaction Conditions
C.I. Direct Brown 101 is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with another aromatic compound to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions under controlled conditions. The reaction mixture is maintained at specific temperatures and pH levels to ensure optimal yield and quality of the dye. The final product is then purified and dried to obtain the trisodium salt form.
化学反应分析
Types of Reactions
C.I. Direct Brown 101 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized products may include quinones and other aromatic compounds.
Reduction: Aromatic amines are the primary products of reduction reactions.
Substitution: The products depend on the specific substituents introduced during the reaction.
科学研究应用
C.I. Direct Brown 101 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard for colorimetric analysis.
Biology: Employed as a biological stain for visualizing cells and tissues under a microscope.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in various products.
作用机制
The mechanism of action of C.I. Direct Brown 101 involves its interaction with specific molecular targets. The dye binds to substrates through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions allow the dye to adhere to fibers, cells, and other materials, imparting a brown color. The molecular pathways involved in its action depend on the specific application and the nature of the substrate.
相似化合物的比较
C.I. Direct Brown 101 is unique due to its specific chemical structure and properties. Similar compounds include:
C.I. Direct Blue 218: Another azo dye with similar applications but different color properties.
C.I. Direct Red 83: A red azo dye used in similar industries.
C.I. Direct Brown 95: A closely related brown dye with slightly different chemical properties.
These compounds share similar synthetic routes and applications but differ in their color properties and specific chemical structures, making this compound distinct in its use and effectiveness.
属性
CAS 编号 |
25180-44-3 |
|---|---|
分子式 |
C36H24N6O9S |
分子量 |
716.7 g/mol |
IUPAC 名称 |
5-[[4-[4-[[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C36H24N6O9S/c43-33-15-9-24(17-29(33)35(45)46)39-37-22-5-1-20(2-6-22)21-3-7-23(8-4-21)38-41-31-13-14-32(28-19-26(52(49,50)51)11-12-27(28)31)42-40-25-10-16-34(44)30(18-25)36(47)48/h1-19,43-44H,(H,45,46)(H,47,48)(H,49,50,51) |
InChI 键 |
AUTINFVSBXCWKB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC(=C(C=C5)O)C(=O)O)S(=O)(=O)O)N=NC6=CC(=C(C=C6)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)



![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)

![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)




